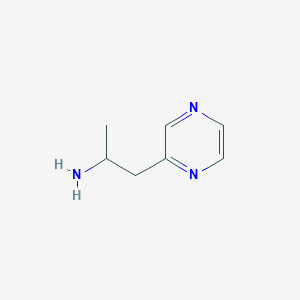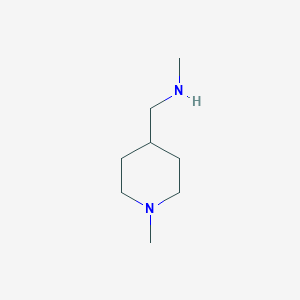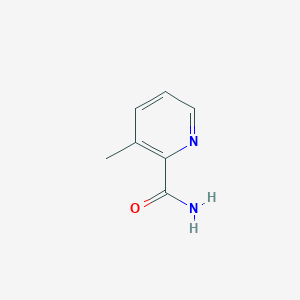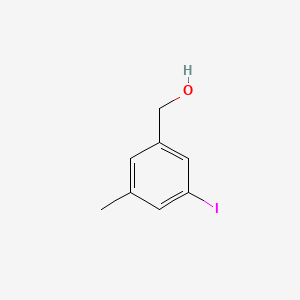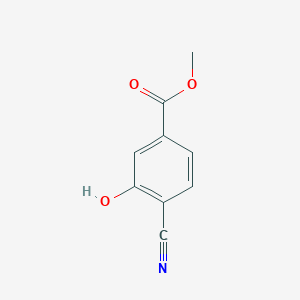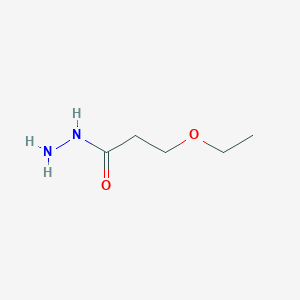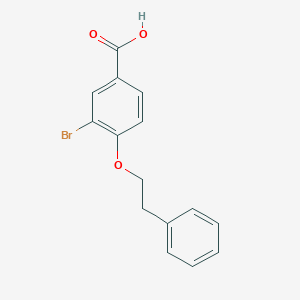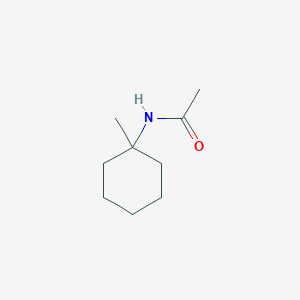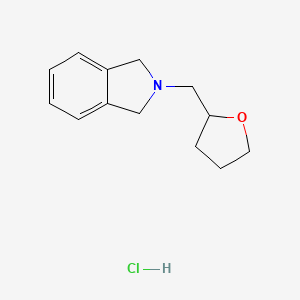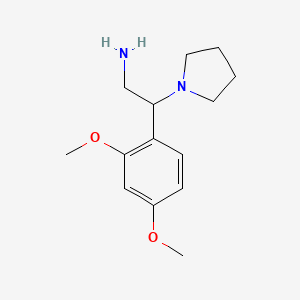
2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a pyrrolidine ring attached to a phenethylamine backbone, with two methoxy groups at the 2 and 4 positions of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves the following steps:
Formation of the Phenethylamine Backbone: The initial step involves the synthesis of the phenethylamine backbone. This can be achieved through the reduction of the corresponding nitrostyrene derivative using a reducing agent such as lithium aluminum hydride.
Introduction of the Pyrrolidine Ring: The next step involves the introduction of the pyrrolidine ring. This can be accomplished through a nucleophilic substitution reaction where the phenethylamine is reacted with pyrrolidine in the presence of a suitable base such as sodium hydride.
Methoxylation: The final step involves the introduction of the methoxy groups at the 2 and 4 positions of the phenyl ring. This can be achieved through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with various molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This interaction can modulate the release and uptake of these neurotransmitters, leading to various physiological effects. Additionally, the compound may also interact with enzymes involved in the metabolism of neurotransmitters, further influencing their levels and activity in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dimethoxy-phenyl)-ethylamine: Lacks the pyrrolidine ring, making it less structurally complex.
2-(2,4-Dimethoxy-phenyl)-2-methylamine: Contains a methyl group instead of the pyrrolidine ring.
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine: Contains a piperidine ring instead of the pyrrolidine ring.
Uniqueness
2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is unique due to the presence of both the pyrrolidine ring and the methoxy groups on the phenyl ring. This unique combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-11-5-6-12(14(9-11)18-2)13(10-15)16-7-3-4-8-16/h5-6,9,13H,3-4,7-8,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIZCIXMGABFTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N2CCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)
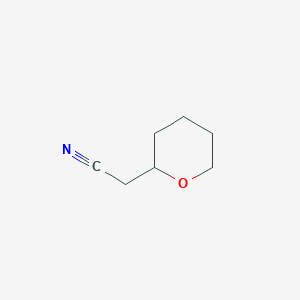
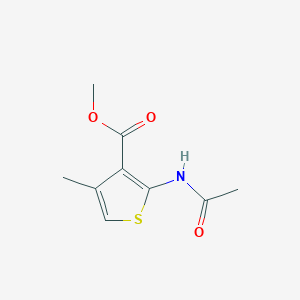
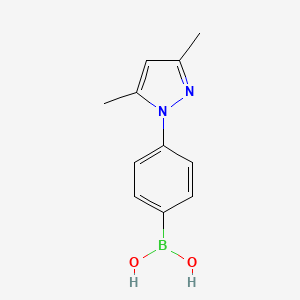
![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)
